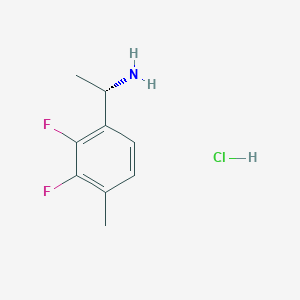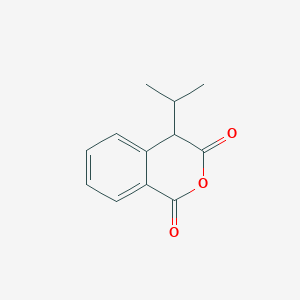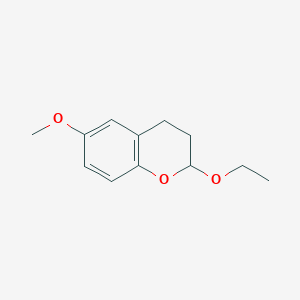
3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)-6-methyl-1H-indole is an organic compound that features both an indole and a dioxolane ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the dioxolane ring is often used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole typically involves the formation of the indole ring followed by the introduction of the dioxolane moiety. One common method involves the cyclization of a suitable precursor, such as a 2-alkynyl aniline, under acidic conditions to form the indole ring. The dioxolane ring can then be introduced via acetalization of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and other advanced technologies could further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)-6-methyl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized indole derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)-6-methyl-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to modulate their activity. The indole ring can engage in π-π interactions and hydrogen bonding, while the dioxolane ring can act as a protecting group or a reactive intermediate in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring but lacking the indole moiety.
6-Methylindole: A compound with a similar indole ring but without the dioxolane moiety.
Uniqueness
3-(1,3-Dioxolan-2-yl)-6-methyl-1H-indole is unique due to the combination of the indole and dioxolane rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole |
InChI |
InChI=1S/C12H13NO2/c1-8-2-3-9-10(7-13-11(9)6-8)12-14-4-5-15-12/h2-3,6-7,12-13H,4-5H2,1H3 |
InChI Key |
UOFBMBKSMLIWPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C3OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


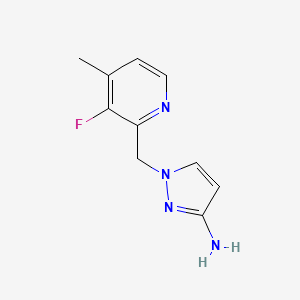


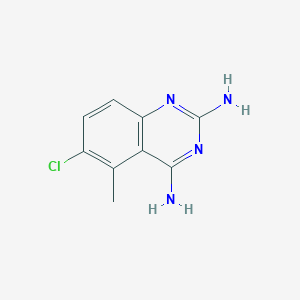
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894058.png)
![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)
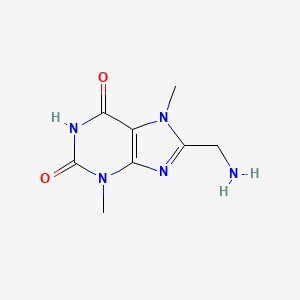



![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)
